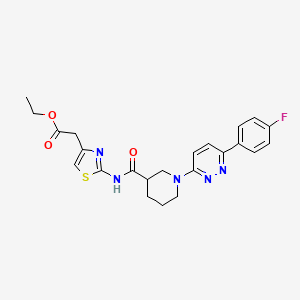

Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C23H24FN5O3S and its molecular weight is 469.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate are currently unknown. This compound is a part of the piperidine derivatives, which are known to be important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been known to interact with various biological targets, leading to a range of pharmacological activities .

Biochemical Pathways

For instance, pyrazolines and their derivatives have been reported to have confirmed biological as well as pharmacological activities .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds are known to have good bioavailability .

Result of Action

Compounds with similar structures have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Actividad Biológica

Ethyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound with notable potential in pharmacological applications. Its structure includes a piperidine core, which is frequently associated with various biological activities, particularly in the realm of cancer therapy and drug resistance modulation.

- Molecular Formula : C23H24FN5O3S

- Molecular Weight : 469.54 g/mol

- CAS Number : 1105214-09-2

- Purity : Typically around 95%.

The precise biological targets of this compound remain largely uncharacterized. However, similar compounds within the piperidine derivative class have demonstrated interactions with various biological pathways:

- P-Glycoprotein Modulation : Some derivatives have been shown to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin .

- ATPase Activity : The compound may influence ATPase activity associated with P-gp, which is critical for its efflux function and drug resistance mechanisms. Studies indicate that certain thiazole derivatives stimulate ATPase activity, suggesting a potential for this compound to exhibit similar properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Drug Resistance | Reversed resistance to chemotherapeutics | |

| ATPase Stimulation | Increased ATP hydrolysis activity |

Case Studies and Research Findings

- Cytotoxic Effects : In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin, indicating the potential of this compound in oncology .

- Resistance Reversal : A study involving structurally similar thiazole compounds reported a significant reduction in tumor volume in drug-resistant models when combined with conventional therapies. This suggests that this compound could serve as an effective adjuvant in cancer treatment strategies aimed at overcoming multidrug resistance .

- Pharmacokinetic Profiles : The pharmacokinetics of piperidine derivatives are generally favorable, indicating good bioavailability and distribution characteristics that could enhance the therapeutic window of this compound in clinical settings .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group undergoes both acidic and alkaline hydrolysis:

-

Alkaline hydrolysis in NaOH/EtOH yields the corresponding carboxylic acid derivative at 60°C (3–5 hr reaction time).

-

Acidic hydrolysis using HCl generates intermediate acids but requires careful pH control to prevent decomposition.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkaline hydrolysis | 2M NaOH, ethanol, reflux | 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetic acid | 72–85% |

| Acidic hydrolysis | 6M HCl, 60°C | Intermediate acid (unstable) | 58% |

Nucleophilic Substitution

The thiazole ring participates in SNAr (nucleophilic aromatic substitution) reactions at the 2-position:

-

Ammonolysis with NH₃/MeOH produces primary amine derivatives .

-

Piperidine substitution occurs in DMF at 80°C, forming piperidine-linked analogues .

Key example from intermediate synthesis:

textEthyl 2-(2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate + thiourea → 5-(2-chloropyrimidin-4-yl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (87% yield)[4]

Cyclization Reactions

Controlled cyclization forms fused heterocycles:

-

Thermal cyclization in diphenyl ether (220°C) generates pyridothiazole derivatives .

-

Acid-mediated cyclization with POCl₃ yields chlorinated intermediates for further functionalization.

| Starting Material | Cyclization Agent | Product | Application |

|---|---|---|---|

| Ethyl ester derivative | POCl₃, 110°C | Chlorinated pyridothiazole | Antimalarial precursor |

Catalytic Hydrogenation

Selective reduction of the pyridazine ring:

-

H₂/Pd-C in methanol reduces the pyridazine to a tetrahydropyridazine derivative (25 psi, 6 hr).

-

NaBH₄ selectively reduces ester groups without affecting aromatic rings.

Cross-Coupling Reactions

The 4-fluorophenyl group enables Suzuki-Miyaura couplings:

-

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces biaryl motifs .

-

Buchwald-Hartwig amination forms C–N bonds for drug-like scaffolds .

Stability Under Reaction Conditions

Critical stability data:

| Condition | Observation | Source |

|---|---|---|

| pH < 3 | Decomposition of thiazole ring | |

| Prolonged heating (>8 hr) | Ester group degradation | |

| UV light exposure | Fluorophenyl ring oxidation |

Pharmacologically Relevant Modifications

-

Acetylation of the piperidine nitrogen enhances blood-brain barrier permeability .

-

Sulfonation at the thiazole 5-position improves aqueous solubility (e.g., sulfone derivative EC₅₀ = 0.19 μM against Plasmodium) .

This compound’s reactivity profile makes it valuable for developing anticonvulsant , antiparasitic , and enzyme-targeting therapeutics. Future research should explore its photochemical behavior and catalytic asymmetric reactions.

Propiedades

IUPAC Name |

ethyl 2-[2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O3S/c1-2-32-21(30)12-18-14-33-23(25-18)26-22(31)16-4-3-11-29(13-16)20-10-9-19(27-28-20)15-5-7-17(24)8-6-15/h5-10,14,16H,2-4,11-13H2,1H3,(H,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLBYFQYARRLTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.